molecular formula C7H7NO3 B1676304 5-Aminosalicylic acid CAS No. 89-57-6

5-Aminosalicylic acid

Cat. No.: B1676304
CAS No.: 89-57-6
M. Wt: 153.14 g/mol
InChI Key: KBOPZPXVLCULAV-UHFFFAOYSA-N
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Description

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone therapeutic agent for inflammatory bowel diseases (IBD), particularly ulcerative colitis (UC) and Crohn’s disease. It exerts anti-inflammatory effects by inhibiting cyclooxygenase and lipoxygenase pathways, reducing prostaglandin and leukotriene synthesis, and scavenging reactive oxygen species . Clinically, 5-ASA is administered via oral or topical formulations designed for targeted colonic release to maximize mucosal efficacy while minimizing systemic absorption . Its safety profile is favorable, though rare adverse effects such as nephrotoxicity and blood dyscrasias have been reported .

Scientific Research Applications

Therapeutic Applications

1. Treatment of Inflammatory Bowel Disease (IBD)
5-ASA is the cornerstone of treatment for mild to moderate ulcerative colitis and is also utilized in Crohn's disease management. Studies indicate that 5-ASA can induce endoscopic remission comparable to anti-TNF therapies in moderate ulcerative colitis cases, with histological remission achieved in up to 45% of patients treated with topical formulations .

2. Mechanism of Action
The anti-inflammatory effects of 5-ASA are attributed to its ability to inhibit leukotriene synthesis and scavenge free radicals, thereby reducing mucosal inflammation. Research has shown that 5-ASA enhances the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ) in epithelial cells, promoting anti-inflammatory pathways .

3. Pediatric Applications
In pediatric patients with moderate to severe ulcerative colitis, 5-ASA remains a preferred treatment option due to its favorable safety profile compared to immunomodulators and biologics . Long-term studies suggest that early intervention with 5-ASA can lead to improved outcomes in children.

Diagnostic Applications

1. Sensing and Measurement
Recent advancements have focused on developing electrochemical sensors for the detection of 5-ASA in biological samples such as serum and urine. These sensors demonstrate high sensitivity and specificity, with recovery rates ranging from 95% to 99% in clinical samples . The ability to accurately measure 5-ASA levels is crucial for monitoring therapeutic adherence and effectiveness.

2. Environmental Monitoring
The detection of 5-ASA in environmental samples, such as river water, indicates its potential role as a marker for pharmaceutical pollution. The development of nanocomposite sensors has enhanced the ability to quantify trace levels of this compound in various matrices .

Case Studies

Study Objective Findings
Muthukutty et al. (2023)To develop a sensor for measuring 5-ASAAchieved detection limits as low as 4.9 nM in human serum, demonstrating high recovery rates .
Research on Pediatric IBDAssess efficacy of 5-ASA in childrenFound that 5-ASA effectively induces remission in pediatric patients with mild to moderate ulcerative colitis .
PPAR-γ Expression StudyInvestigate molecular mechanisms of 5-ASAConfirmed that 5-ASA enhances PPAR-γ expression, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

N-Acetylaminosalicylic Acid (Ac-ASA)

  • Structural Difference : Ac-ASA is an acetylated derivative of 5-ASA, altering its pharmacokinetic properties.
  • Uptake and Efficacy :
    • A study using isolated human colonic epithelial cells demonstrated that 5-ASA uptake (160.5 nmol/g dry weight) was 28-fold higher than Ac-ASA (5.75 nmol/g dry weight) over one hour. Intracellular 5-ASA was undetectable, whereas Ac-ASA persisted intracellularly despite repeated washing .
    • This poor uptake and lack of intracellular conversion to 5-ASA explain Ac-ASA’s clinical inefficacy in UC treatment .
  • pKa and Lipid Solubility: 5-ASA has pKa values of 2.12 (carboxylic acid) and 6.25 (amino group), while Ac-ASA exhibits pKa values of 3.80 (carboxylic acid) and 5.90 (acetylated amino group). The lower amino pKa of Ac-ASA reduces its ionization at colonic pH, further impairing absorption .

Table 1: Key Differences Between 5-ASA and Ac-ASA

Parameter 5-ASA Ac-ASA
Intestinal Uptake 160.5 nmol/g (1 hour) 5.75 nmol/g (1 hour)
Intracellular Conversion Active metabolite No conversion
pKa (Carboxylic Acid) 2.12 3.80
Clinical Efficacy in UC High Ineffective

Sulfasalazine (SAS)

  • Prodrug Mechanism : SAS is a prodrug combining 5-ASA and sulfapyridine via an azo bond. Colonic bacterial azoreductases cleave SAS to release 5-ASA and sulfapyridine .
  • Efficacy and Safety :
    • While SAS and 5-ASA are equally effective in UC, sulfapyridine causes systemic adverse effects (e.g., nausea, headache, hemolytic anemia) in 20–30% of patients, limiting its use compared to pure 5-ASA formulations .
  • Targeted Delivery : Unlike SAS, modern 5-ASA formulations (e.g., pH-dependent mesalamine) bypass the need for bacterial activation, enhancing reliability in patients with altered gut microbiota .

Olsalazine

  • Structure and Mechanism : Olsalazine consists of two 5-ASA molecules linked by an azo bond. Like SAS, it requires colonic bacterial cleavage but releases only 5-ASA, avoiding sulfapyridine-related toxicity .
  • Comparative Efficacy :
    • In a meta-analysis, olsalazine demonstrated similar remission rates to 5-ASA (RR 1.02, 95% CI 0.93–1.12) but had higher rates of dose-limiting diarrhea (15% vs. 5% for 5-ASA) .

Novel Derivatives and Hybrid Compounds

  • Thiazolone-5-ASA Conjugates: Acetylated 5-ASA derivatives combined with 4-thiazolone showed selective anticancer activity in vitro, inducing apoptosis in cancer cells (e.g., IC50 = 12 µM in MCF-7 cells) while sparing normal cells .

Discussion: Clinical and Pharmacological Implications

  • 5-ASA Superiority : 5-ASA’s targeted delivery, efficacy, and safety make it the gold standard for mild-to-moderate UC. Derivatives like Ac-ASA are ineffective due to poor uptake, while SAS and olsalazine face toxicity or delivery challenges .
  • Emerging Applications: Novel 5-ASA hybrids (e.g., thiazolone conjugates) expand its utility beyond IBD into oncology, though further in vivo studies are needed .

Data Tables

Table 2: Comparison of 5-ASA with Key Analogues

Compound Mechanism Efficacy in UC Common Adverse Effects
5-ASA Direct anti-inflammatory High Nephrotoxicity, headaches
Sulfasalazine Prodrug (5-ASA + sulfapyridine) High Nausea, hemolytic anemia
Olsalazine Prodrug (two 5-ASA molecules) High Diarrhea
Ac-ASA Inactive metabolite None N/A

Biological Activity

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a well-established anti-inflammatory agent primarily used in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis (UC). This article explores the biological activity of 5-ASA, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies highlighting its therapeutic effects and potential adverse reactions.

5-ASA exhibits several mechanisms that contribute to its anti-inflammatory effects:

  • Cytokine Modulation : 5-ASA decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity. This modulation reduces inflammation in the intestinal mucosa .
  • Inhibition of Prostaglandin Synthesis : It inhibits cyclooxygenase-2 (COX-2), thereby reducing prostaglandin E2 (PGE2) synthesis, which is crucial in inflammatory responses .
  • PPAR-γ Activation : 5-ASA enhances the expression and activity of peroxisome proliferator-activated receptor gamma (PPAR-γ), promoting its translocation to the nucleus. This action further mediates anti-inflammatory responses and has been linked to the inhibition of macrophage-derived cytokines .

Pharmacokinetics

The pharmacokinetics of 5-ASA are characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : Following oral administration, 5-ASA is rapidly absorbed in the small intestine but primarily acts locally in the colon. The bioavailability is influenced by the formulation used, with delayed-release formulations achieving higher concentrations in the distal colon .
  • Distribution : Studies indicate that 5-ASA has a two-compartment model for pharmacokinetics with a rapid distribution half-life and a slower elimination half-life. The volume of distribution varies among individuals but generally indicates localized action in the gut .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of 5-ASA in treating UC:

Study TypeDosageResponse Rate
Double-blind trial4.8 g/day74% complete/partial responseEffective for mildly to moderately active UC
Retrospective cohortVaried dosages12% adverse eventsHighlights need for monitoring liver function
Case studyMultimatrix systemGrade 4 liver enzyme elevation observedIndicates potential for drug-induced liver injury

Case Studies

  • Liver Injury Case : A case report documented a 58-year-old woman with ulcerative colitis who developed drug-induced liver injury (DILI) after starting maintenance therapy with 5-ASA. The patient exhibited significant liver enzyme elevations, necessitating discontinuation of the drug and resulting in gradual recovery without steroid treatment .
  • Gut Microbiota Alteration : Recent research indicated that 5-ASA alters gut microbiota composition, promoting an anti-inflammatory state. This study found that mice treated with 5-ASA showed changes in bacterial populations that enhanced mucosal immunity and reduced susceptibility to colitis .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-ASA, and how can yield be optimized?

  • Methodological Answer : A "one-pot" synthesis strategy starting from 2-chlorobenzoic acid involves nitration with a mixed acid system (98% H₂SO₄ : 65% HNO₃ = 6:1), nucleophilic substitution with 15% NaOH to yield 5-nitrosalicylic acid, followed by reduction using Fe/Zn powder and concentrated HCl. This method achieves a total yield of 61% and avoids multi-step purification . Alternative methods include catalytic reduction of 3-nitrobenzoic acid under high-pressure conditions (3.5 MPa, 115–145°C) with Pt catalyst .

Q. What is the established anti-inflammatory mechanism of 5-ASA in inflammatory bowel disease (IBD)?

  • Methodological Answer : 5-ASA acts as a PPARγ agonist, inhibiting NF-κB activation and downstream pro-inflammatory cytokines (e.g., IL-1β). It also suppresses p21-activated kinase 1 (PAK1) and MAPK pathways (JNK, p38), reducing mucosal inflammation . Experimental validation involves in vitro models (e.g., LPS-stimulated macrophages) and immunohistochemical analysis of colonic biopsies to quantify cytokine suppression .

Q. How is 5-ASA formulated for targeted colonic delivery, and what parameters influence its efficacy?

  • Methodological Answer : Formulations like delayed-release pellets or in situ gels use pH-dependent coatings (e.g., Eudragit) or gel matrices (e.g., carbomer/xanthan gum). A 3² factorial design can optimize viscosity, gelling time, and sedimentation rates. For example, carbomer (0.5–1.5%) and xanthan gum (0.2–0.8%) concentrations are critical for sustained release in enema formulations .

Advanced Research Questions

Q. How do contradictory findings in clinical trials on 5-ASA dosing inform optimal therapeutic strategies for ulcerative colitis?

  • Methodological Answer : A double-blind trial (n=321) compared 0.5 g, 1.0 g, and 1.5 g doses three times daily. Clinical remission rates (CAI ≤4) were highest at 1.0 g (66%), but hierarchical testing showed no significant dose-response trend (p>0.05). Endoscopic improvement was dose-dependent, yet histologic outcomes were similar across groups. Baseline disease severity and localization influenced efficacy, suggesting personalized dosing over universal escalation . A meta-analysis (Peto OR=1.29) revealed inferiority of 5-ASA vs. sulfasalazine (SASP) in maintenance therapy, highlighting the need for biomarker-guided approaches .

Q. What novel applications of 5-ASA exist beyond IBD treatment, and how are they validated experimentally?

  • Methodological Answer : 5-ASA grafted onto poly(glycidyl methacrylate)/SiO₂ (ASA-PGMA/SiO₂) acts as a chelating adsorbent for heavy metals. Batch adsorption studies show capacities of 0.42 mmol/g (Cu²⁺), 0.40 mmol/g (Cd²⁺), and pH-dependent Langmuir/Freundlich isotherm compliance. Desorption with 0.1 M HCl allows reuse without capacity loss .

Q. How do molecular modifications of 5-ASA (e.g., deuterated analogs) enhance mechanistic studies in inflammation?

  • Methodological Answer : Deuterated 5-ASA (e.g., 5-ASA-D3 hydrochloride) retains PPARγ agonism while enabling isotope tracing in pharmacokinetic studies. Stability assays (e.g., LC-MS/MS) confirm reduced metabolic degradation, improving in vivo half-life measurements .

Q. Key Methodological Considerations

  • Contradiction Analysis : When interpreting dose-response data, account for baseline disease heterogeneity (e.g., CAI/EI scores) and trial design limitations (e.g., hierarchical testing vs. Bonferroni correction) .
  • Synthesis Optimization : Monitor reaction intermediates via IR, ¹H NMR, and MS to validate structural integrity .

Properties

IUPAC Name

5-amino-2-hydroxybenzoic acid
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InChI

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)
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InChI Key

KBOPZPXVLCULAV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O
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Molecular Formula

C7H7NO3
Record name 5-AMINOSALICYLIC ACID
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Related CAS

35589-28-7 (mono-hydrochloride salt), 6291-36-7 (hydrochloride)
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DSSTOX Substance ID

DTXSID5024506
Record name 5-Aminosalicylic acid
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Molecular Weight

153.14 g/mol
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Physical Description

5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992), White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS], Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid, Insoluble in ethanol, 1.22e+01 g/L
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Vapor Pressure

0.00000006 [mmHg]
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Color/Form

White to pinkish crystals

CAS No.

89-57-6
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Melting Point

536 °F (decomposes) (NTP, 1992), 260-280 °C, 283 °C
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Synthesis routes and methods I

Procedure details

was prepared in quantitative yield from 40.0 g (0.24 mol) of methyl-5-aminosalicylate, 32.0 g (0.26 mol) of N,N-dimethylaniline and 46.5 g (0.22 mol) of 6-bromohexanoyl chloride according to the procedure of Example 9, part a. The methyl 5-aminosalicylate was obtained by Fischer esterification of 5-aminosalicylic acid. The product was not recrystallized, but was obtained directly from trituration in 1N HCl, mp 100°-102° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Acetaminophenol 15 g, and potassium hydroxide 60 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 2.0 MPa and heated to 185° C., maintained for 14 hours, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the yield is 30%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

p-Acetaminophenol 15 g, and potassium carbonate 37.5 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 3.0 MPa and heated to 185° C., maintained for 14 hours, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the yield is 35%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

p-Acetaminophenol 15 g, potassium carbonate 30 g, and aluminum silicate 45 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 3.0 MPa and heated to 220° C., maintained for 1 hour, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the content is 98% and the yield is 90%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

p-Acetaminophenol 15 g, potassium carbonate 22.5 g, and silicon dioxide 7.5 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 1.5 MPa and heated to 170° C., maintained for 4 hours, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the content is 99.8% and the yield is 88%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Aminosalicylic acid
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5-Aminosalicylic acid
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5-Aminosalicylic acid
Reactant of Route 4
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5-Aminosalicylic acid
Reactant of Route 5
5-Aminosalicylic acid
Reactant of Route 6
Reactant of Route 6
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